Cas no 2648232-83-9 (potassium (2,5-dimethylphenyl)trifluoroboranuide)
potassium (2,5-dimethylphenyl)trifluoroboranuide Chemical and Physical Properties
Names and Identifiers
-
- potassium (2,5-dimethylphenyl)trifluoroboranuide
- 2648232-83-9
- EN300-1231197
- Potassium (2,5-dimethylphenyl)trifluoroborate
- AKOS012987386
-
- Inchi: 1S/C8H9BF3.K/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
- InChI Key: QHAOTFAZHHHACQ-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C1C=C(C)C=CC=1C)(F)F
Computed Properties
- Exact Mass: 212.0386464g/mol
- Monoisotopic Mass: 212.0386464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
potassium (2,5-dimethylphenyl)trifluoroboranuide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1231197-0.05g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 0.05g |
$551.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-0.1g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 0.1g |
$578.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-0.25g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 0.25g |
$604.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-0.5g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 0.5g |
$630.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-1.0g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 1g |
$656.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-2.5g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 2.5g |
$1287.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-5.0g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 5g |
$1903.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-10.0g |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 10g |
$2823.0 | 2023-05-25 | ||
| Enamine | EN300-1231197-50mg |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 50mg |
$359.0 | 2023-10-02 | ||
| Enamine | EN300-1231197-100mg |
potassium (2,5-dimethylphenyl)trifluoroboranuide |
2648232-83-9 | 100mg |
$376.0 | 2023-10-02 |
potassium (2,5-dimethylphenyl)trifluoroboranuide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on potassium (2,5-dimethylphenyl)trifluoroboranuide
Introduction to Potassium (2,5-Dimethylphenyl)Trifluoroborane: Applications and Recent Research Developments
Potassium (2,5-dimethylphenyl)trifluoroborane, with the CAS number 2648232-83-9, is a specialized chemical compound that has garnered significant attention in the field of organoboron chemistry. This compound, characterized by its unique structural and electronic properties, plays a pivotal role in various synthetic and catalytic applications. The introduction of trifluoroboryl groups into organic molecules has opened up new avenues in drug discovery, material science, and catalysis, making this compound a subject of extensive research and development.
The< strong> potassium (2,5-dimethylphenyl)trifluoroborane molecule consists of a potassium cation coordinated to a trifluoroboryl group, which is further substituted with a 2,5-dimethylphenyl group. This specific arrangement imparts exceptional stability and reactivity to the compound, making it an ideal candidate for various chemical transformations. The presence of the trifluoroboryl group enhances the electrophilicity of the boron center, facilitating its participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry.
In recent years, there has been a surge in research focused on the applications of organoboron compounds in pharmaceuticals. The< strong>Potassium (2,5-dimethylphenyl)trifluoroborane has been explored as a key intermediate in the synthesis of biologically active molecules. Its ability to participate in efficient and selective transformations makes it invaluable for constructing complex drug scaffolds. For instance, studies have demonstrated its utility in the preparation of novel antiviral and anticancer agents. The trifluoromethyl group introduced by this compound often enhances the metabolic stability and pharmacokinetic properties of drug candidates, which is a critical factor in drug development.
The< strong>CAS number 2648232-83-9 provides a unique identifier for this compound, ensuring accurate documentation and tracking in research and industrial settings. This standardized nomenclature is essential for compliance with regulatory requirements and for facilitating collaboration across different scientific disciplines. The compound's properties have been thoroughly investigated through computational chemistry and experimental methods, providing insights into its reactivity and potential applications.
One of the most compelling aspects of< strong>Potassium (2,5-dimethylphenyl)trifluoroborane is its role in catalytic systems. Boron-based catalysts have shown remarkable efficiency in promoting various organic transformations under mild conditions. The compound's ability to act as a ligand or co-catalyst has been exploited in the development of novel catalytic systems that are more sustainable and environmentally friendly. These advancements align with the growing emphasis on green chemistry principles in industrial processes.
The synthesis of< strong>Potassium (2,5-dimethylphenyl)trifluoroborane involves sophisticated methodologies that highlight the progress made in organometallic chemistry. Recent research has focused on optimizing synthetic routes to improve yield and purity while minimizing side reactions. These efforts have led to the development of more efficient protocols that can be scaled up for industrial applications. The compound's synthesis often involves high-purity starting materials and precise control over reaction conditions, underscoring its importance in high-value chemical manufacturing.
The< strong> long-tail keyword "Potassium (2,5-dimethylphenyl)trifluoroborane" encompasses a broad range of applications beyond pharmaceuticals. In material science, for example, this compound has been used to modify polymer surfaces with enhanced properties such as thermal stability and corrosion resistance. The ability to incorporate functional groups like trifluoromethyl into materials can lead to novel applications in electronics and coatings industries.
In conclusion, Potassium (2,5-dimethylphenyl)trifluoroborane, identified by its CAS number 2648232-83-9, is a versatile chemical entity with significant implications across multiple scientific disciplines. Its role in pharmaceutical synthesis, catalysis, and material science underscores its importance as a building block for innovative chemical solutions. As research continues to uncover new applications for this compound, its impact on science and industry is expected to grow even further.
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